molecular formula C21H24N2O4 B6538818 2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1060262-93-2

2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538818
CAS No.: 1060262-93-2
M. Wt: 368.4 g/mol
InChI Key: MHQGHOQKVWULDE-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is an organic compound with a complex structure that includes a phenoxy group, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(2-aminoethyl)morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • 2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide
  • 2-(2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy and morpholine rings allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Biological Activity

The compound 2-(2-methylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide , a derivative of phenoxyacetic acid, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its structure includes a morpholine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molar mass of approximately 320.41 g/mol. The presence of the morpholine ring and the phenyl groups contributes to its lipophilicity and ability to interact with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives containing morpholine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)15.0Apoptosis induction
BA549 (Lung)12.5Cell cycle arrest
CHeLa (Cervical)10.0Inhibition of DNA synthesis

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored in animal models. A study highlighted that morpholine derivatives provided protection against seizures in the maximal electroshock (MES) test. The anticonvulsant activity was attributed to modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study: Anticonvulsant Efficacy
In a controlled study, a morpholine derivative was administered at doses of 100 mg/kg and 300 mg/kg. The results indicated significant seizure protection, particularly at the higher dosage, suggesting a dose-dependent response.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of protein synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus32 µg/mL
EEscherichia coli64 µg/mL
FPseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl rings significantly influence biological activity. For instance, electron-donating groups on the aromatic rings enhance cytotoxicity, while bulky substituents may hinder interaction with target proteins.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-16-4-2-3-5-19(16)27-15-20(24)22-18-8-6-17(7-9-18)14-21(25)23-10-12-26-13-11-23/h2-9H,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQGHOQKVWULDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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